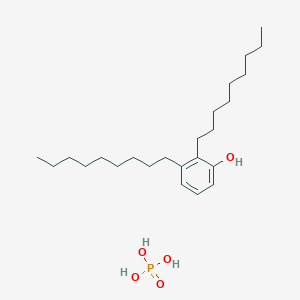
Phosphoric acid--2,3-dinonylphenol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid–2,3-dinonylphenol (1/1) is a chemical compound formed by the combination of phosphoric acid and 2,3-dinonylphenol in a 1:1 molar ratio Phosphoric acid is a triprotic acid commonly used in various industrial applications, while 2,3-dinonylphenol is an organic compound known for its surfactant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid–2,3-dinonylphenol (1/1) typically involves the reaction of phosphoric acid with 2,3-dinonylphenol under controlled conditions. The reaction is carried out in an organic solvent, such as toluene or dichloromethane, at elevated temperatures (around 60-80°C) to facilitate the esterification process. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified through techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of phosphoric acid–2,3-dinonylphenol (1/1) can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, ensuring a steady production rate. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can further enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid–2,3-dinonylphenol (1/1) undergoes various chemical reactions, including:
Oxidation: The phenolic group in 2,3-dinonylphenol can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding hydroquinone.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with alkyl halides to form ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Alkyl halides, such as methyl iodide (CH₃I), in the presence of a base like sodium hydroxide (NaOH), facilitate substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Ethers
Scientific Research Applications
Phosphoric acid–2,3-dinonylphenol (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized as a surfactant in formulations for detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism by which phosphoric acid–2,3-dinonylphenol (1/1) exerts its effects involves the interaction of the phenolic hydroxyl group with various molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with proteins, enzymes, and other biomolecules. These interactions can lead to changes in the conformation and activity of the target molecules, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Phosphoric acid–nonylphenol (1/1)
- Phosphoric acid–octylphenol (1/1)
- Phosphoric acid–dodecylphenol (1/1)
Uniqueness
Phosphoric acid–2,3-dinonylphenol (1/1) is unique due to the presence of the dinonylphenol moiety, which imparts distinct hydrophobic and surfactant properties. This makes it particularly useful in applications where both hydrophilic and hydrophobic interactions are required. Additionally, the specific arrangement of the nonyl groups in 2,3-dinonylphenol can influence the compound’s reactivity and interaction with other molecules, setting it apart from other similar compounds.
Properties
CAS No. |
90250-01-4 |
|---|---|
Molecular Formula |
C24H45O5P |
Molecular Weight |
444.6 g/mol |
IUPAC Name |
2,3-di(nonyl)phenol;phosphoric acid |
InChI |
InChI=1S/C24H42O.H3O4P/c1-3-5-7-9-11-13-15-18-22-19-17-21-24(25)23(22)20-16-14-12-10-8-6-4-2;1-5(2,3)4/h17,19,21,25H,3-16,18,20H2,1-2H3;(H3,1,2,3,4) |
InChI Key |
YKJRVDYPGQJWJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=C(C(=CC=C1)O)CCCCCCCCC.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















